1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole
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Overview
Description
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two methyl groups and a nitroethenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole typically involves the reaction of 1,3-dimethylpyrazole with a nitroethenylating agent. One common method is the condensation reaction between 1,3-dimethylpyrazole and 2-nitroethanal under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups and the nitroethenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is typically 1,3-dimethyl-4-(2-aminoethenyl)-1H-pyrazole.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitroethenyl group can undergo metabolic transformations, and the resulting metabolites may exert biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-(2-nitroethenyl)-2-pyrrolidinone
- 1,3-Dimethyl-4-(2-nitroethenyl)-1H-imidazole
Uniqueness
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both methyl groups and the nitroethenyl group imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
1,3-dimethyl-4-(2-nitroethenyl)pyrazole |
InChI |
InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3 |
InChI Key |
ZLPQECQXOSYESI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=C[N+](=O)[O-])C |
Origin of Product |
United States |
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